molecular formula C13H8ClNO4 B14620492 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride CAS No. 60494-76-0

2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride

Cat. No.: B14620492
CAS No.: 60494-76-0
M. Wt: 277.66 g/mol
InChI Key: SSGMWYXFWKGYCQ-UHFFFAOYSA-N
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Description

2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is a chemical compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenylbenzene with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antibacterial agent, especially against drug-resistant strains.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other vital cellular structures. This results in the inhibition of microbial growth and replication .

Comparison with Similar Compounds

Similar compounds to 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride include:

Properties

CAS No.

60494-76-0

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

2-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl chloride

InChI

InChI=1S/C13H8ClNO4/c14-13(16)11-4-2-1-3-9(11)5-6-10-7-8-12(19-10)15(17)18/h1-8H

InChI Key

SSGMWYXFWKGYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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